molecular formula C22H14O3 B8470465 1-[4-(3-Ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione CAS No. 64971-35-3

1-[4-(3-Ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione

Cat. No.: B8470465
CAS No.: 64971-35-3
M. Wt: 326.3 g/mol
InChI Key: LDXAIVUQHSKZBT-UHFFFAOYSA-N
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Description

1-[4-(3-Ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione is a useful research compound. Its molecular formula is C22H14O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

64971-35-3

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

1-[4-(3-ethynylphenoxy)phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C22H14O3/c1-2-16-7-6-10-20(15-16)25-19-13-11-18(12-14-19)22(24)21(23)17-8-4-3-5-9-17/h1,3-15H

InChI Key

LDXAIVUQHSKZBT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous methanol was added 20 g (0.073 mole) of 3-ethynylphenyl(p-toluenesulfonate) and 8.19 g (0.146 mole) of potassium hydroxide. The mixture was heated to reflux under a nitrogen atmosphere and maintained at reflux for 4 hours. A distillation apparatus was attached to the flask, and methanol was distilled from the flask until the residue approached dryness. Then, 400 ml of anhydrous benzene was added, and distillation was continued until 200 ml of benzene was removed. The reaction mixture was freeze dried under reduced pressure, leaving a dry, white powder. The white powder was dissolved in 150 ml of dimethylsulfoxide and transferred to an addition funnel under nitrogen. The solution was added over a 60 minute period to a solution of 4-nitrobenzil (18.6 g, 0.073 mole) in dimethylsulfoxide (300 ml) and stirred at 90° C. under nitrogen. When addition was completed, the reaction mixture was stirred overnight at 23° C. and poured into a solution of sodium hydroxide (50 g) in ice water (1 liter). Extraction with toluene (3 × 50 ml) followed by chromatography on silica gel with benzene as eluent gave 15.4 g (65% yield) of 4-(3-ethynylphenoxy)benzil as a yellow oil which solidified upon standing overnight at 23° C. into a pale yellow solid (m.p. 79°-81° C.).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
3-ethynylphenyl(p-toluenesulfonate)
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
8.19 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

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